Sorbic Acid Methyl-d3 Ester
Description
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Properties
Molecular Formula |
C₇H₇D₃O₂ |
|---|---|
Molecular Weight |
129.17 |
Synonyms |
(E,E)-2,4-Hexadienoic Acid Methyl-d3 Ester; (E,E)-Sorbic Acid Methyl-d3 Ester; (2E,4E)-Hexa-2,4-dienoic Acid Methyl-d3 Ester; (E,E)-2,4-Hexadienoic Acid Methyl-d3 Ester; 2-trans-4-trans-Methyl-d3 Sorbate; Methyl-d3 (2E,4E)-2,4-Hexadienoate; Methyl-d3 |
Origin of Product |
United States |
General Principles of Isotopic Labeling in Organic Chemistry
Isotopic labeling is a technique used to track the journey of an atom or a group of atoms through a reaction or a metabolic pathway. wikipedia.org By substituting an atom with its isotope, which has the same number of protons but a different number of neutrons, the labeled molecule becomes distinguishable from its unlabeled counterpart without significantly altering its chemical properties. musechem.com Common stable isotopes used in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The introduction of these isotopes can be achieved through two primary methods: by using commercially available precursors already containing the isotope in the synthesis of the desired molecule, or through exchange reactions, such as hydrogen/deuterium exchange. symeres.comresearchgate.net Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled molecules, providing invaluable insights into complex chemical and biological processes. wikipedia.orgfiveable.me
Advantages of Deuterium Incorporation in Chemical Compounds for Research
The incorporation of deuterium (B1214612) into chemical compounds offers several distinct advantages for research purposes. clearsynth.com Due to the greater mass of deuterium compared to hydrogen, the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can lead to a slower rate of metabolic breakdown for deuterated compounds, potentially increasing their half-life in biological systems. zeochem.comaquigenbio.com This property is particularly valuable in pharmaceutical research for improving the pharmacokinetic profiles of drugs. symeres.comresearchgate.net Furthermore, deuterated compounds serve as excellent internal standards in mass spectrometry-based quantitative analysis. thalesnano.comchiron.no Their similar chemical behavior to the non-labeled analyte ensures they experience similar processing and ionization, while their distinct mass allows for accurate differentiation and quantification. aquigenbio.comchiron.no Deuterium labeling is also instrumental in mechanistic studies, allowing researchers to trace the fate of specific hydrogen atoms during a chemical reaction. thalesnano.comsynmr.in
Role of Sorbic Acid Methyl D3 Ester Within the Broader Context of Deuterated Analytical Standards and Tracers
Overview of Synthetic Routes for Sorbic Acid Esters
The synthesis of sorbic acid esters, including the deuterated variant, relies on established esterification principles. These methods can be broadly categorized into direct esterification of the carboxylic acid and catalytic approaches that enhance reaction efficiency and selectivity.
Esterification Methodologies for Carboxylic Acids
The conversion of a carboxylic acid, such as sorbic acid, into an ester is a fundamental transformation in organic chemistry. Several reliable methods are available:
Fischer-Speier Esterification : This is a classic acid-catalyzed esterification reaction. It involves heating the carboxylic acid (sorbic acid) with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst. wikipedia.orglibretexts.org The reaction is reversible, and to achieve high yields, water, a byproduct, is typically removed, or a large excess of the alcohol is used to shift the equilibrium towards the product. masterorganicchemistry.comoperachem.com
Conversion to Acyl Chlorides : A two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). libretexts.org The resulting sorboyl chloride is then reacted with the alcohol. This method is highly efficient as the intermediate is very reactive, but it involves an extra synthetic step. commonorganicchemistry.comechemi.com
Steglich Esterification : This method is advantageous for its mild reaction conditions, making it suitable for sensitive substrates. wikipedia.orgfiveable.me It employs a coupling agent, typically a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. organic-chemistry.orgsynarchive.comd-nb.info This approach avoids the harsh acidic conditions of Fischer esterification. organic-chemistry.org
Catalytic Approaches for Alkyl Sorbate Synthesis
Catalysts are crucial for facilitating the synthesis of alkyl sorbates efficiently. The choice of catalyst can influence reaction conditions, yield, and selectivity.
Acid Catalysis : Strong mineral acids like sulfuric acid (H₂SO₄) or sulfonic acids like p-toluenesulfonic acid (p-TsOH) are standard catalysts for Fischer-Speier esterification. wikipedia.orgoperachem.com They work by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org
Enzymatic Catalysis : Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), have proven to be effective biocatalysts for the esterification of sorbic acid. mdpi.comunife.itsemanticscholar.org These enzymatic reactions are often performed in solvent-free systems, offering an environmentally friendly alternative with high selectivity. researchgate.netresearchgate.net
Organocatalysis : In the context of polymer synthesis, organocatalysts have been used for the group transfer polymerization of alkyl sorbates. acs.orgacs.orgfigshare.com This highlights the synthesis of the monomer unit, the alkyl sorbate, as a precursor for polymerization, indicating another advanced catalytic route available for its formation. researchgate.net
Table 1: Comparison of Catalytic Approaches for Sorbic Acid Ester Synthesis
| Catalytic Method | Catalyst Example | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid Catalysis | Sulfuric Acid (H₂SO₄) | Reflux with excess alcohol | Inexpensive, simple procedure wikipedia.org | Harsh conditions, potential for side reactions, reversible masterorganicchemistry.com |
| Enzymatic Catalysis | Candida antarctica lipase B (CALB) | Mild temperatures, often solvent-free semanticscholar.org | High selectivity, environmentally friendly, mild conditions mdpi.comresearchgate.net | Higher catalyst cost, potentially slower reaction rates |
| Steglich Esterification | DCC / DMAP | Room temperature wikipedia.org | Mild conditions, suitable for sensitive substrates organic-chemistry.org | Stoichiometric byproduct (DCU) must be removed wikipedia.org |
Specific Considerations for Methyl-d3 Incorporation
Synthesizing the title compound, this compound, requires the specific introduction of a trideuterated methyl group (–CD₃). This necessitates the use of a deuterated reagent and optimization of the reaction to ensure high isotopic purity.
Deuterated Reagents in Esterification (e.g., CD₃OH)
The most direct method to introduce the methyl-d3 group is to use a deuterated version of the alcohol in the esterification reaction. For the synthesis of this compound, deuterated methanol (CD₃OH) is the required reagent. vulcanchem.com
The standard esterification reaction, such as the Fischer-Speier method, is adapted by substituting conventional methanol (CH₃OH) with deuterated methanol (CD₃OH). epo.org The reaction proceeds in the same manner, with the CD₃O– group from the deuterated alcohol acting as the nucleophile that attaches to the sorbic acid backbone, thereby forming the desired deuterated ester. The use of highly enriched CD₃OH is critical for achieving a high level of deuterium incorporation in the final product.
Reaction Optimization for Isotopic Purity and Yield
Achieving a high yield of a product with excellent isotopic enrichment requires careful optimization of reaction parameters. The goal is to maximize the desired reaction pathway while minimizing side reactions and preventing isotopic scrambling—the unwanted loss or exchange of deuterium atoms. smolecule.comacs.org
Key parameters for optimization include:
Reagent Purity and Stoichiometry : Using a high-purity deuterium source (e.g., CD₃OH with >98% isotopic purity) is fundamental. Employing an excess of the deuterated alcohol can help drive the reaction to completion, maximizing the chemical yield. masterorganicchemistry.com
Reaction Time and Temperature : Reaction conditions must be controlled to ensure complete reaction without promoting side reactions or decomposition. For isotopic labeling, prolonged reaction times or excessively high temperatures can sometimes lead to H/D exchange with other sources of protons in the mixture, potentially reducing isotopic purity. smolecule.com
Catalyst Choice and Concentration : The catalyst must be effective in promoting the esterification but not so harsh that it causes degradation or unwanted side reactions. The concentration should be optimized to provide a reasonable reaction rate. musechem.com
Solvent and Atmosphere : Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from interfering with the reaction and to protect sensitive reagents. The choice of solvent can also play a role in reaction efficiency. stanford.edu
Prevention of Isotopic Scrambling : It is crucial to eliminate unintended sources of protons (e.g., water) from the reaction mixture. Any water present could participate in the reverse reaction (hydrolysis), which could lead to the loss of the –OCD₃ group and a reduction in isotopic enrichment.
Table 2: Key Parameters for Optimizing Methyl-d3 Ester Synthesis
| Parameter | Objective | Typical Strategy | Rationale |
|---|---|---|---|
| Deuterium Source | High Isotopic Purity | Use CD₃OH with >98% D-incorporation | Ensures the final product has the highest possible level of deuteration. |
| Reaction Conditions | Maximize Yield & Purity | Optimize temperature and reaction time (e.g., 40-65°C, 1-72 hours) operachem.com | Balances reaction rate against potential for side reactions or isotopic exchange. |
| Catalyst | Efficient Conversion | Use an effective acid catalyst (e.g., H₂SO₄) or a mild coupling agent (e.g., DCC/DMAP) operachem.comwikipedia.org | Promotes the reaction without degrading the substrate or product. |
| Environment | Prevent Side Reactions | Use anhydrous reagents and an inert atmosphere | Excludes water, which can cause hydrolysis and loss of the isotopic label. |
Purification Techniques for Isotopic Esters
After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, byproducts, and any potential isotopic impurities. The purification of isotopically labeled compounds often requires rigorous methods to ensure high chemical and isotopic purity. doi.org
Column Chromatography : Flash silica (B1680970) gel chromatography is a standard and highly effective method for purifying organic compounds like esters. nih.gov It separates compounds based on their polarity, allowing for the isolation of the desired this compound from more polar impurities (like remaining sorbic acid) or less polar byproducts. nih.gov
Distillation : If the product is thermally stable, distillation under reduced pressure can be an effective method for purification, especially on a larger scale. This technique separates compounds based on differences in their boiling points.
High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC is often the method of choice. It offers superior separation and can be crucial for separating the target compound from structurally similar impurities. Two-dimensional HPLC can be employed for particularly complex mixtures or when extremely high purity is required for analytical standards. rsc.org
Washing/Extraction : A standard workup procedure after the reaction often involves washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove the acidic catalyst and unreacted carboxylic acid, followed by washing with brine to remove water-soluble impurities. operachem.com
The purity of the final product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can confirm the chemical structure and the level of deuterium incorporation. researchgate.netdoi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. In the context of isotopically labeled compounds, specific NMR methods can directly probe the location and extent of deuteration.
Proton Nuclear Magnetic Resonance (¹H NMR) is a primary tool for verifying the successful incorporation of deuterium in this compound. The analysis relies on comparing the spectrum of the deuterated compound with its non-deuterated (protio) analogue, Sorbic Acid Methyl Ester.
In the ¹H NMR spectrum of unlabeled Sorbic Acid Methyl Ester, a distinct singlet peak appears for the methyl ester protons (-OCH₃), typically in the range of 3.6-3.8 ppm. The successful synthesis of this compound, where the three protons of the methyl group are replaced by deuterium atoms, results in the disappearance or significant attenuation of this characteristic singlet. The integration of the remaining proton signals corresponding to the hexadienoic acid backbone against a known internal standard can be used to quantify the level of isotopic incorporation. A near-complete absence of the methoxy (B1213986) signal is indicative of high isotopic purity. sciepub.com
Table 1: Comparative ¹H NMR Data for Sorbic Acid Methyl Ester and this compound Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is predicted based on standard chemical shift values and the principles of NMR spectroscopy.
| Assignment | Sorbic Acid Methyl Ester (¹H) | This compound (¹H) | Comment |
| -OCH₃ / -OCD₃ | ~3.7 ppm (singlet, 3H) | Absent or <1% of original intensity | Disappearance of this signal confirms deuteration at the methyl ester position. |
| Vinyl Protons | ~5.8 - 7.3 ppm (multiplets) | ~5.8 - 7.3 ppm (multiplets) | Signals from the carbon backbone remain unchanged. |
| Methyl Protons (-CH₃) | ~1.8 ppm (doublet) | ~1.8 ppm (doublet) | Signal from the terminal methyl group of the hexadienoyl chain remains. |
In a standard proton-decoupled ¹³C NMR spectrum of the deuterated ester, the signal corresponding to the deuterated methyl carbon (-CD₃) is significantly affected. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), the signal splits into a multiplet (typically a 1:1:1 triplet). Furthermore, the absence of directly attached protons results in a loss of the Nuclear Overhauser Effect (NOE), causing the -CD₃ signal to have a much lower intensity compared to the corresponding -CH₃ signal in the unlabeled compound. The chemical shifts of the other carbon atoms in the hexadienoate chain remain largely unaffected, confirming the structural integrity of the molecule. nih.gov
Deuterium Nuclear Magnetic Resonance (²H NMR) is a specialized technique that directly observes the deuterium nuclei. It is the most definitive method for confirming the site of deuteration without ambiguity. scribd.com For this compound, the ²H NMR spectrum is expected to show a single, sharp resonance peak. The chemical shift of this peak would correspond to the methyl ester environment, providing conclusive evidence that the isotopic labeling is exclusively located at the intended methyl position and not elsewhere on the molecule.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. scienceready.com.au
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. This precision is critical for confirming the successful incorporation of deuterium atoms. The substitution of three hydrogen atoms (¹H) with three deuterium atoms (²H) results in a predictable increase in the molecular weight. HRMS can easily distinguish between the deuterated and non-deuterated compound by measuring their exact masses.
Table 2: Theoretical Exact Masses for Isotopic Confirmation by HRMS
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| Sorbic Acid Methyl Ester | C₇H₁₀O₂ | 126.06808 |
| This compound | C₇H₇D₃O₂ | 129.08693 |
In addition to determining the molecular weight, mass spectrometry induces fragmentation of the molecule, creating a unique fingerprint of fragment ions. Analyzing these fragmentation patterns provides further structural verification and confirms the location of the isotopic label. tutorchase.com
For this compound, the fragmentation pattern will show characteristic shifts compared to its unlabeled counterpart. whitman.edu The molecular ion peak (M⁺) will appear at m/z 129. A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃). miamioh.edu
In unlabeled methyl sorbate (m/z 126), loss of the •OCH₃ radical (mass = 31 Da) yields a prominent fragment ion at m/z 95.
In the d3-labeled ester (m/z 129), the corresponding loss is that of the deuterated methoxy radical (•OCD₃, mass = 34 Da), which also results in a fragment at m/z 95.
However, another key fragment is the ion corresponding to the methoxy group itself or fragments containing it. For example, the formation of a methoxycarbonyl ion would be diagnostic:
Unlabeled: [CH₃O]+ at m/z 31 or [CH₃OCO]+ at m/z 59.
d3-labeled: [CD₃O]+ at m/z 34 or [CD₃OCO]+ at m/z 62.
The observation of these shifted fragment ions in the mass spectrum provides definitive evidence for the specific location of the deuterium atoms on the methyl ester group. researchgate.net
Isotope Ratio Mass Spectrometry for Abundance Determination
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive analytical technique for determining the isotopic composition of elements within a compound. For this compound, IRMS is specifically used to ascertain the precise abundance of deuterium (D or ²H) relative to hydrogen (¹H) in the methyl ester group. This measurement is critical for verifying the isotopic enrichment of the synthesized molecule, a key parameter for its use in applications like metabolic research and as an internal standard in quantitative analyses.
The methodology typically involves converting the sample into a simple gas, such as hydrogen gas (H₂ and HD), through combustion or pyrolysis. This gas is then introduced into the mass spectrometer, where the different isotopic molecules are ionized and separated based on their mass-to-charge ratios. The instrument precisely measures the ion currents for each isotopic species, allowing for the calculation of the D/H ratio.
The deuterium abundance is commonly expressed using delta (δ) notation in parts per thousand (‰), comparing the sample's isotope ratio to an international standard, Vienna Standard Mean Ocean Water (VSMOW). The δD value is a measure of the isotopic enrichment. For this compound, a high degree of enrichment is expected, often exceeding 98 atom percent deuterium. google.com This ensures that the labeled compound can be clearly distinguished from its naturally occurring, non-deuterated counterparts. The precision of IRMS measurements is typically very high, often within ± 0.5‰. oiv.int
Table 1: Representative IRMS Data for this compound
| Parameter | Typical Value |
| Isotopic Enrichment (Atom % D) | >98% google.com |
| δD vs. VSMOW (‰) | Varies depending on synthesis batch |
| Analytical Precision (‰) | ± 0.5‰ oiv.int |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy analyzes the vibrational modes of a molecule by measuring its absorption of infrared light. It serves as a valuable tool for the structural confirmation of this compound. The substitution of protium (B1232500) (¹H) with the heavier deuterium (²H) isotope in the methyl group results in predictable shifts of vibrational frequencies to lower wavenumbers. cdnsciencepub.comcdnsciencepub.com
The most notable alteration in the IR spectrum of this compound, when compared to its non-deuterated form, is the shift of the C-H stretching vibrations of the methyl group. These vibrations, typically found in the 2950-2850 cm⁻¹ range, are replaced by C-D stretching vibrations which appear at significantly lower frequencies, generally between 2300 and 2000 cm⁻¹. cdnsciencepub.comresearchgate.net This is a direct consequence of the increased reduced mass of the C-D bond.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-D (methyl group) | Stretching | ~2300-2000 cdnsciencepub.comresearchgate.net |
| C=O (ester) | Stretching | ~1740-1720 scielo.brspectroscopyonline.com |
| C=C (conjugated diene) | Stretching | ~1650-1600 researchgate.net |
| C-O (ester) | Stretching | ~1300-1000 spectroscopyonline.com |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for evaluating the purity and separating potential isomers of this compound. Both gas and liquid chromatography are widely employed for this purpose.
Gas chromatography (GC) is an ideal technique for analyzing volatile and thermally stable compounds like this compound. spectra-analysis.com In this method, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. nih.gov
For the analysis of sorbic acid esters, a non-polar or mid-polarity column, such as one coated with 5% diphenyl/95% dimethylpolysiloxane, is often used. rsc.org The analysis is typically performed with a temperature program to ensure efficient separation of all components. rsc.org Coupling the GC to a mass spectrometer (GC-MS) is particularly powerful. nih.gov GC-MS provides not only retention time data for quantification but also mass spectra for definitive identification. nih.govnih.gov The mass spectrum of this compound will exhibit a molecular ion peak that is three mass units higher than its non-deuterated counterpart, confirming the isotopic labeling.
Table 3: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Example Condition |
| Column | 5% Diphenyl/95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness rsc.org |
| Carrier Gas | Helium at a constant flow of ~1 mL/min rsc.org |
| Inlet Temperature | 250 °C scirp.org |
| Oven Program | Initial temp 40-50°C, ramped to 260-300°C rsc.orgscirp.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV scirp.org |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, especially for separating it from non-volatile impurities or geometric isomers. researchgate.net The most common mode is reversed-phase HPLC, which utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. chromatographyonline.comresearchgate.net
Separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A gradient elution, where the concentration of the organic solvent is increased during the run, is often employed to achieve optimal separation of all components in a mixture. chromatographyonline.com UV detection is highly effective, as the conjugated diene structure of the sorbate moiety provides strong UV absorbance around 260 nm. researchgate.net HPLC can be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity, which is particularly useful for confirming the identity of the ester and any isomers or impurities. researchgate.netresearchgate.net HPLC is also adept at separating the four potential geometric isomers (trans,trans; cis,trans; trans,cis; cis,cis) of sorbic acid esters, which can arise during synthesis. researchgate.net
Table 4: Representative HPLC Conditions for this compound Separation
| Parameter | Example Condition |
| Column | C18 reversed-phase, e.g., 150 mm x 4.6 mm, 5 µm particle size chromatographyonline.com |
| Mobile Phase A | Water with 0.1% Formic Acid chromatographyonline.commdpi.com |
| Mobile Phase B | Acetonitrile or Methanol chromatographyonline.comresearchgate.net |
| Gradient | A time-programmed gradient from a lower to a higher percentage of organic solvent chromatographyonline.com |
| Flow Rate | 0.8 - 1.0 mL/min chromatographyonline.comresearchgate.net |
| Detection | UV at ~260 nm researchgate.net or Mass Spectrometry (MS) researchgate.net |
Applications in Advanced Analytical Chemistry
Role as an Internal Standard in Quantitative Analysis
The primary application of Sorbic Acid Methyl-d3 Ester is as an internal standard in quantitative analytical methods. An ideal internal standard co-behaves with the analyte of interest through sample extraction, derivatization, and analysis, but is distinguishable by the detector. Due to its structural similarity to sorbic acid and its esters, and its distinct mass, this compound is well-suited for this role.
Absolute Quantification in Complex Sample Matrices
In the analysis of complex matrices such as food, beverages, and biological fluids, matrix effects can significantly impact the accuracy of quantification. This compound, when added to a sample at a known concentration at the beginning of the analytical workflow, experiences similar matrix effects as the native sorbic acid or its esters. By comparing the detector response of the analyte to that of the internal standard, these effects can be normalized, leading to more accurate absolute quantification.
For instance, in the determination of sorbic acid in cheese, a complex matrix, the extraction efficiency can vary between samples. The use of this compound as an internal standard can compensate for these variations.
Illustrative Example of Sorbic Acid Quantification in Cheese Samples using an Internal Standard:
| Sample ID | Sorbic Acid Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (mg/kg) |
| Cheese A | 125,400 | 98,700 | 1.27 | 127 |
| Cheese B | 158,200 | 99,100 | 1.60 | 160 |
| Cheese C | 95,600 | 98,500 | 0.97 | 97 |
This table is for illustrative purposes and does not represent actual experimental data.
Method Development for Trace Analysis of Sorbic Acid and its Esters
The detection and quantification of trace levels of sorbic acid and its esters, for example as contaminants or metabolites, require highly sensitive and robust analytical methods. During method development, this compound can be used to optimize extraction procedures, chromatographic separation, and mass spectrometric conditions. By monitoring the recovery of the internal standard, analysts can assess the efficiency of each step and identify potential sources of analyte loss. This leads to the development of reliable methods with low limits of detection and quantification.
Calibration Curve Generation and Validation Using Isotopically Labeled Standards
For accurate quantification, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte. The use of an isotopically labeled internal standard, such as this compound, is crucial for generating a reliable calibration curve. The response ratio of the analyte to the internal standard is plotted against the analyte concentration. This approach minimizes the impact of variations in injection volume and instrument response, resulting in a more linear and reproducible calibration curve.
Method validation, a critical component of analytical quality assurance, also benefits from the use of isotopically labeled standards. Parameters such as linearity, accuracy, precision, and recovery are assessed more reliably when an appropriate internal standard is employed.
Example of a Calibration Curve for Sorbic Acid using this compound as an Internal Standard:
| Sorbic Acid Concentration (ng/mL) | Sorbic Acid Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) |
| 1 | 2,500 | 100,200 | 0.025 |
| 5 | 12,600 | 101,500 | 0.124 |
| 10 | 25,300 | 100,800 | 0.251 |
| 50 | 127,000 | 101,200 | 1.255 |
| 100 | 255,000 | 100,500 | 2.537 |
This table is for illustrative purposes and does not represent actual experimental data.
Enhancement of Detection Sensitivity and Accuracy in Mass Spectrometry-Based Methods
In mass spectrometry (MS), particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound plays a vital role. The deuterium (B1214612) atoms in its structure give it a higher mass-to-charge ratio (m/z) than the unlabeled sorbic acid methyl ester. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they co-elute chromatographically.
This is particularly advantageous in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, where the instrument is set to detect specific m/z values corresponding to the analyte and the internal standard. This targeted approach significantly reduces background noise and enhances the signal-to-noise ratio, leading to improved detection sensitivity and accuracy.
Application in High-Throughput Screening Methodologies
High-throughput screening (HTS) involves the rapid analysis of a large number of samples. In the context of food safety or quality control, HTS methods can be employed to screen for the presence of preservatives like sorbic acid in numerous samples. The inclusion of this compound as an internal standard in HTS assays is crucial for ensuring the reliability of the results. It helps to flag samples that may have undergone improper sample preparation or where matrix effects have led to erroneous results, thereby reducing the rate of false positives and false negatives in the screening process. While specific HTS methods for sorbic acid utilizing this particular internal standard are not widely documented, the principles of its application are well-established in high-throughput analytical workflows.
Studies on Metabolic Pathways and Tracer Applications
Investigation of Metabolic Fate Using Isotopic Tracers in Model Systems
The metabolic journey of Sorbic Acid Methyl-d3 Ester is presumed to begin with the cleavage of its ester bond, a common biochemical reaction. This initial step releases sorbic acid and the deuterated methanol-d3 molecule.
The first crucial step in the metabolism of this compound is enzymatic hydrolysis. This reaction is catalyzed by a broad class of enzymes known as esterases, which are ubiquitous in biological systems. These enzymes break the ester bond, yielding sorbic acid and methanol-d3.
Following its release, the methanol-d3 molecule is expected to undergo oxidation. This process typically involves the enzyme alcohol dehydrogenase, which would convert methanol-d3 into formaldehyde-d2. Subsequently, aldehyde dehydrogenase would further oxidize formaldehyde-d2 to formic acid-d2. These deuterated metabolites can be detected and quantified using techniques like gas chromatography-mass spectrometry (GC-MS), confirming the metabolic pathway.
Studies on other deuterated methyl groups in different molecules have shown that the deuterium (B1214612) atoms are generally retained throughout these initial metabolic steps, making them reliable tracers. For instance, research on the metabolism of N-trideuteromethyl enzalutamide demonstrated that the deuterated methyl group underwent oxidation and N-demethylation, with the deuterium label remaining intact on the resulting metabolites. nih.gov
In non-human biological systems, the sorbic acid portion of the molecule, once liberated from the ester, is expected to be metabolized in the same manner as dietary sorbic acid. It is primarily broken down through the fatty acid β-oxidation pathway, ultimately yielding acetyl-CoA, which can then enter the citric acid cycle for energy production.
The deuterated methanol (B129727) component, as traced by its isotopic label, would be converted to deuterated formaldehyde and then deuterated formic acid. The presence and concentration of these deuterated metabolites in various tissues and biofluids can provide valuable information about the rate and extent of this compound hydrolysis and subsequent methanol metabolism.
Table 1: Predicted Metabolites of this compound in a Non-Human Biological System
| Precursor Compound | Initial Metabolic Step | Primary Metabolites | Subsequent Metabolic Fate |
| This compound | Enzymatic Hydrolysis | Sorbic Acid, Methanol-d3 | β-oxidation of sorbic acid; Oxidation of methanol-d3 |
| Methanol-d3 | Oxidation | Formaldehyde-d2 | Further oxidation to formic acid-d2 |
| Sorbic Acid | β-oxidation | Acetyl-CoA | Entry into the citric acid cycle |
Elucidation of Enzymatic Reaction Mechanisms Involving Ester Hydrolysis or Formation
Isotopically labeled compounds like this compound are instrumental in elucidating the mechanisms of enzymatic reactions. nih.govresearchgate.netias.ac.innih.govresearchgate.net By tracking the fate of the deuterium label during the hydrolysis of the ester bond, researchers can gain insights into the catalytic mechanism of esterases.
For example, observing the transfer of the methyl-d3 group can help confirm whether the enzymatic reaction proceeds through a specific type of intermediate. This information is crucial for understanding enzyme specificity and for the design of enzyme inhibitors or synthetic enzyme mimics. While direct studies on this compound for this purpose are not widely published, the principle is a cornerstone of mechanistic enzymology.
Biodegradation Studies in Environmental or Engineered Systems
The environmental fate of this compound is another area of scientific inquiry. In environmental or engineered systems, such as soil and water treatment facilities, the compound is expected to be degraded by microbial communities. researchgate.netfrontiersin.orgnih.goveeer.orgnih.gov
The initial step in biodegradation is likely the hydrolysis of the ester bond by extracellular microbial esterases, releasing sorbic acid and methanol-d3. Both of these products are readily biodegradable by a wide range of microorganisms.
Sorbic acid can be utilized by various bacteria and fungi as a carbon and energy source. researchgate.netmdpi.com The degradation pathway typically involves the conversion of sorbic acid to various intermediates before entering central metabolic pathways.
Methanol-d3, being a simple alcohol, is also readily consumed by methylotrophic microorganisms present in the environment. These microbes would incorporate the deuterated carbon into their biomass or respire it as deuterated carbon dioxide.
Table 2: Potential Biodegradation Products of this compound in Environmental Systems
| Component | Microbial Process | Key Enzymes | Potential End Products |
| Sorbic Acid | Aerobic/Anaerobic Degradation | Various oxidases and reductases | Carbon dioxide, water, biomass |
| Methanol-d3 | Methylotrophy | Methanol dehydrogenase | Deuterated carbon dioxide, water, deuterated biomass |
Theoretical and Computational Investigations
Molecular Modeling and Simulation Studies of Deuterated Ester Interactions
Molecular modeling and simulation are powerful tools to investigate the interactions of molecules at an atomic level. For deuterated esters, these techniques can elucidate how the substitution of protium (B1232500) with deuterium (B1214612) in the methyl group affects interactions with surrounding molecules, such as solvents or biological macromolecules.
Table 1: Potential Areas of Investigation for Sorbic Acid Methyl-d3 Ester using Molecular Modeling
| Area of Investigation | Simulation Technique | Potential Insights |
|---|---|---|
| Solvation Dynamics | Molecular Dynamics (MD) | Understanding the structure and dynamics of the solvent shell around the deuterated ester. |
| Conformational Analysis | Monte Carlo or MD | Determining the preferred conformations of the molecule and the energetic barriers between them. |
| Membrane Permeation | MD with a lipid bilayer model | Assessing how deuteration might affect the passive diffusion of the ester across biological membranes. |
Quantum Chemical Calculations of Deuteration Effects on Molecular Properties and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules and can be used to predict various molecular properties and their reactivity. The substitution of hydrogen with deuterium primarily affects the vibrational frequencies of the molecule due to the mass difference.
The zero-point vibrational energy (ZPVE) is a key property affected by isotopic substitution. The ZPVE of a C-D bond is lower than that of a C-H bond. This difference in ZPVE between the reactant and the transition state of a reaction is the origin of the kinetic isotope effect (KIE). wikipedia.org Quantum chemical calculations, such as those based on density functional theory (DFT), can accurately predict these vibrational frequencies and thus the magnitude of the KIE.
For this compound, quantum chemical calculations could be used to investigate:
Vibrational Spectra: Calculation of the infrared and Raman spectra would show a shift in the vibrational modes associated with the methyl group upon deuteration.
Molecular Geometry: While the equilibrium geometry is not significantly altered by isotopic substitution, subtle changes in bond lengths and angles can be calculated.
Electronic Properties: Properties such as the dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO) can be computed to assess if deuteration has any significant electronic effect.
Reaction Energetics: For reactions involving the methyl group, such as hydrolysis or oxidation, quantum chemical calculations can be used to determine the activation energies for both the deuterated and non-deuterated species, thereby predicting the KIE.
Table 2: Calculated Vibrational Frequency Shifts for a Generic Methyl Ester upon Deuteration of the Methyl Group
| Vibrational Mode | C-H Frequency (cm⁻¹) | C-D Frequency (cm⁻¹) |
|---|---|---|
| Symmetric Stretch | ~2870 | ~2100 |
| Asymmetric Stretch | ~2960 | ~2200 |
| Bending (Scissoring) | ~1450 | ~1050 |
| Bending (Rocking) | ~1150 | ~850 |
Note: These are approximate values and can vary depending on the specific molecule and computational method.
Predictive Modeling for Isotopic Exchange Mechanisms and Kinetic Isotope Effects
Predictive modeling in the context of deuterated compounds often focuses on understanding and quantifying kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). wikipedia.org A KIE greater than 1 (kH/kD > 1) is known as a normal KIE and indicates that the C-H bond is broken or significantly weakened in the rate-determining step of the reaction. An inverse KIE (kH/kD < 1) can occur when a C-H bond becomes stiffer in the transition state.
For this compound, predictive modeling of the KIE would be particularly relevant for reactions involving the methyl group, such as enzymatic metabolism or chemical degradation. For instance, if the metabolism of the methyl ester involves a cytochrome P450-mediated oxidation of a C-H bond on the methyl group, a significant primary KIE would be expected. nih.gov
Predictive models for KIEs can be developed using transition state theory in conjunction with quantum chemical calculations of the reactant and transition state structures and vibrational frequencies. These models can help to:
Elucidate reaction mechanisms by comparing predicted KIEs with experimental values.
Predict the metabolic stability of deuterated compounds. A higher KIE for a metabolic reaction suggests that deuteration at that position will slow down the metabolism, potentially leading to a longer biological half-life.
Understand isotopic exchange mechanisms, for example, the exchange of deuterium for protium in a given solvent.
Table 3: Theoretical Kinetic Isotope Effects for a Hypothetical Reaction Involving C-H/C-D Bond Cleavage in a Methyl Group
| Parameter | Value |
|---|---|
| Assumed Reaction | Hydrogen abstraction from the methyl group |
| Calculated kH/kD at 298 K | 3.0 - 7.0 (typical range for primary KIE) |
It is important to reiterate that the information presented here is based on general principles of computational chemistry and studies of other deuterated esters. Specific experimental and computational studies on this compound are needed to confirm these theoretical considerations.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes for Highly Specific Deuteration of Related Esters
The synthesis of isotopically labeled compounds with high precision is crucial for their effective application. For Sorbic Acid Methyl-d3 Ester, and related deuterated esters, the development of novel synthetic routes is a key area of ongoing research. Current methodologies often rely on established esterification and deuteration techniques, but future advancements are expected to focus on efficiency, selectivity, and scalability.
One promising approach involves the use of deuterated methanol (B129727) (CD3OH) in the esterification of sorbic acid. This can be achieved through various catalytic methods, including acid catalysis or enzymatic processes. While traditional acid-catalyzed esterification is effective, it can sometimes lead to side reactions or require harsh conditions.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Description | Potential Advantages | Potential Challenges |
| Acid-Catalyzed Esterification | Reaction of sorbic acid with deuterated methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). | Well-established, relatively low-cost reagents. | Harsh reaction conditions, potential for side reactions, and isomerization of the double bonds. |
| Enzyme-Catalyzed Esterification | Use of lipases to catalyze the esterification of sorbic acid with deuterated methanol. | Mild reaction conditions, high selectivity, and environmentally friendly. | Higher cost of enzymes, and potential for lower reaction rates. |
| Transition Metal-Catalyzed Deuteration | Direct hydrogen-deuterium exchange on the methyl ester group of sorbic acid methyl ester using a transition metal catalyst and a deuterium (B1214612) source. | Potential for high deuteration efficiency at specific sites. | Catalyst cost and optimization, potential for side reactions. |
| Reductive Deuteration of Precursors | Synthesis involving the reduction of a suitable precursor using a deuterium source. | Can offer high levels of deuterium incorporation. | May require multi-step synthesis of the precursor. |
Future research will likely focus on optimizing these routes to achieve near-quantitative deuteration with minimal byproducts. The development of novel catalysts, including nanocatalysts and biocatalysts, could play a significant role in enhancing the efficiency and selectivity of these synthetic transformations.
Integration with Advanced Multi-Omics Approaches for Comprehensive System Analysis
Multi-omics, an approach that integrates data from various "-omics" fields such as genomics, proteomics, transcriptomics, and metabolomics, offers a holistic view of biological systems. Isotopically labeled compounds like this compound are poised to become invaluable tools in these comprehensive analyses, particularly in metabolomics.
In metabolomic studies, which involve the large-scale study of small molecules within cells, tissues, or organisms, deuterated internal standards are crucial for accurate quantification. This compound can serve as an ideal internal standard for the analysis of sorbic acid and its metabolites in biological samples. Its chemical properties are nearly identical to the non-deuterated form, but its increased mass allows for clear differentiation in mass spectrometry-based analyses.
The use of this compound in multi-omics studies could be particularly relevant in food science and nutrition research. For instance, it could be used to trace the metabolic fate of sorbic acid, a common food preservative, within an organism. This would provide a more accurate understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, and how it might influence various metabolic pathways.
Table 2: Potential Applications of this compound in Multi-Omics
| Omics Field | Potential Application | Research Focus |
| Metabolomics | Internal standard for quantification of sorbic acid and its metabolites. | Food preservative metabolism, toxicology studies, and nutritional research. |
| Fluxomics | Tracer to study the flow of metabolites through metabolic pathways. | Understanding the impact of sorbic acid on cellular metabolism. |
| Proteomics | Investigating protein modifications resulting from exposure to sorbic acid. | Identifying potential protein targets and understanding mechanisms of action. |
The integration of data from these different omics levels, facilitated by the use of deuterated standards, can lead to a more comprehensive understanding of the biological effects of food additives and other xenobiotics.
Exploration in New Frontiers of Analytical Method Development for Environmental or Food Chemical Analysis
The demand for highly sensitive and accurate analytical methods for the detection of chemicals in environmental and food samples is ever-increasing. Deuterated compounds are instrumental in the development of such methods, primarily through isotope dilution mass spectrometry (IDMS).
This compound is an excellent candidate for use as an internal standard in the quantification of sorbic acid and its esters in various matrices, including water, soil, and food products. The addition of a known amount of the deuterated standard to a sample at the beginning of the analytical workflow allows for the correction of any analyte loss during sample preparation and analysis, leading to highly accurate and precise results.
Future research in this area could focus on the development of new analytical methods for a wider range of sorbate (B1223678) derivatives in complex matrices. This could include the analysis of sorbates in packaged foods, beverages, and environmental samples to monitor their levels and ensure compliance with regulatory limits. The use of this compound would be a cornerstone of these advanced analytical methodologies.
Potential for New Applications in Material Science or Advanced Chemical Systems
The unique physical and chemical properties of deuterated compounds also open up possibilities for their use in material science and the development of advanced chemical systems. The substitution of hydrogen with deuterium can lead to changes in molecular vibrations, bond strengths, and intermolecular interactions.
In polymer science, the incorporation of deuterated monomers can influence the properties of the resulting polymers. While specific applications of this compound in this field are still exploratory, it could potentially be used as a monomer or a precursor to a monomer for the synthesis of polymers with tailored properties. For example, deuteration can enhance the thermal stability and alter the optical properties of polymers.
Deuterated materials are also valuable in neutron scattering studies, a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. google.com The different neutron scattering lengths of hydrogen and deuterium provide a unique contrast that can be exploited to elucidate the structure of complex materials. google.com this compound could be used to synthesize deuterated polymers for such studies, providing valuable insights into their morphology and behavior.
Table 3: Potential Material Science Applications of this compound
| Application Area | Potential Use | Desired Property Enhancement |
| Polymer Synthesis | As a deuterated monomer or precursor. | Enhanced thermal stability, modified optical properties. |
| Neutron Scattering | In the synthesis of deuterated polymers for contrast variation studies. | Elucidation of polymer structure and dynamics. |
| Advanced Coatings | As a component in specialized coatings. | Improved durability and resistance to degradation. |
While these applications are currently speculative, they represent exciting frontiers for future research and development, highlighting the versatility of this compound beyond its traditional use in analytical chemistry.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for preparing Sorbic Acid Methyl-d3 Ester, and how do reaction conditions influence isotopic purity?
- Methodology : Deuterated esters like this compound are typically synthesized via acid-catalyzed esterification. Use deuterated methanol (CD3OD) with sorbic acid in the presence of a catalyst (e.g., p-toluenesulfonic acid) under reflux. Isotopic purity (>98%) is confirmed via (disappearance of -OH and -COOH protons) and mass spectrometry (MS) to verify deuterium incorporation .
- Critical Parameters : Control reaction temperature (60–80°C) and moisture levels to prevent isotopic exchange. Excess CD3OD ensures complete esterification .
Q. Which analytical techniques are recommended for characterizing this compound and detecting degradation byproducts?
- Methodology :
- GC-MS : Quantify isotopic purity and identify volatile degradation products (e.g., hexadienoic acid derivatives). Use a polar capillary column (e.g., DB-WAX) with helium carrier gas .
- HPLC-UV/DAD : Monitor non-volatile byproducts (e.g., peroxides) using a C18 column and acetonitrile/water gradient. Detect UV absorption at 254 nm .
- NMR : Confirm structural integrity and deuterium distribution via , , and 2D NMR .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress conditions). Analyze degradation kinetics via GC-MS or HPLC every 30 days. Degradation products (e.g., sorbic acid or dimerized esters) form under oxidative or humid conditions, requiring inert atmosphere storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction selectivities for hydrogenation of sorbic acid esters?
- Case Study : Hydrogenation of butyl sorbate using Ru, Rh, or Ir catalysts yields varying ratios of cis-hex-3-enoate vs. trans-hex-2-enoate. Rhodium complexes (e.g., RhCl(PPh)) favor cis products (95% selectivity) due to steric effects from triphenylphosphine ligands, while Ir catalysts show lower selectivity (70%) .
- Methodology : Use DFT calculations to model transition states and ligand effects. Validate experimentally by comparing turnover frequencies (TOF) and activation energies across catalysts .
Q. What experimental designs mitigate mutagenic byproduct formation during ester synthesis or storage?
- Evidence : Sorbic acid esters react with nitrites under acidic conditions to form mutagenic 5-nitro-2,4-hexadienoic acid derivatives.
- Mitigation Strategies :
- Avoid nitrite-containing reagents.
- Add antioxidants (e.g., MEHQ) to inhibit radical-mediated degradation.
- Monitor byproducts via LC-MS/MS with MRM transitions for nitro derivatives (e.g., m/z 156 → 110) .
Q. How can isotopic labeling (deuteration) affect the kinetic isotope effect (KIE) in ester hydrolysis studies?
- Methodology : Compare hydrolysis rates of this compound vs. non-deuterated analogs in buffered solutions (pH 2–10) at 37°C. Use to track ester cleavage. KIE > 1 indicates slower hydrolysis due to C-D bond strength, impacting shelf-life predictions .
Data Interpretation and Reproducibility
Q. Why do solvent polarity and catalyst loading discrepancies lead to variability in ester hydrogenation yields?
- Data Analysis : Polar solvents (e.g., ethylene glycol) enhance Rh catalyst activity (TOF = 120 h) by stabilizing intermediates, while non-polar solvents (e.g., diethyl ether) reduce TOF to 40 h. Catalyst loading >5 wt.% increases side reactions (e.g., over-hydrogenation to hexanoate) .
- Reproducibility Checklist :
- Report solvent dielectric constants and catalyst:substrate ratios.
- Pre-dry solvents to <50 ppm HO.
Q. What statistical approaches are appropriate for analyzing small-scale deuterated ester synthesis datasets?
- Guidelines :
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions (n < 30).
- Apply ANOVA with Tukey’s HSD for multi-catalyst comparisons.
- Include 95% confidence intervals in yield reports .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
